molecular formula C14H21BrClNO B1488022 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220038-82-3

4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1488022
M. Wt: 334.68 g/mol
InChI Key: WWAJXLOEUXZLLP-UHFFFAOYSA-N
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Description

4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, also known as BBE hydrochloride, is a crystalline powder that belongs to the class of organic compounds known as piperidines. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of BBE hydrochloride is C14H20BrNO.HCl, and its molecular weight is 323.69 g/mol. Further structural analysis would typically involve techniques such as NMR spectroscopy .

Scientific Research Applications

Novel Cytotoxic and Anticancer Agents

Research into structurally related piperidine compounds has led to the discovery of novel classes of cytotoxic and anticancer agents. A study by Dimmock et al. (1998) synthesized a series of piperidinol hydrochlorides that displayed significant cytotoxicity towards murine and human tumor cells. The study found that piperidines with olefinic bonds exhibited greater cytotoxicity, indicating their potential as anticancer agents. This suggests that derivatives of piperidine, such as 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, could have applications in cancer research and therapy (Dimmock et al., 1998).

Antimicrobial and Antibacterial Activity

The synthesis and evaluation of piperidine derivatives have also been explored for their antimicrobial properties. Kumar et al. (2016) synthesized ethyl 2-(4-methylbenzylidene)-3-oxobutanoate through a condensation reaction involving piperidine, which was further characterized for its antimicrobial activity. This indicates the potential use of 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride in developing new antimicrobial agents, particularly if its structure could be optimized for enhanced activity (Kumar et al., 2016).

Antagonists for CCR5 and Potential in HIV Research

Another significant area of application for piperidine derivatives is in the development of CCR5 antagonists, which are critical for blocking HIV-1 entry into cells. Research by Cheng De-ju (2014) and H. Bi (2015) has focused on synthesizing piperidine benzamide derivatives that act as non-peptide CCR5 antagonists. These compounds have shown promising bioactivity, suggesting the potential of 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride in HIV research and therapy (Cheng De-ju, 2014), (H. Bi, 2015).

properties

IUPAC Name

4-[2-[(3-bromophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c15-14-3-1-2-13(10-14)11-17-9-6-12-4-7-16-8-5-12;/h1-3,10,12,16H,4-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAJXLOEUXZLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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